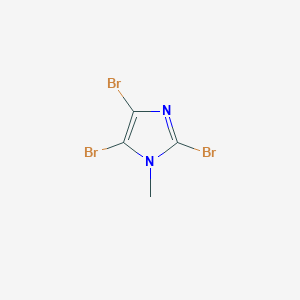

2,4,5-Tribromo-1-methyl-1H-imidazole

Descripción general

Descripción

2,4,5-Tribromo-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C4H3Br3N2 and its molecular weight is 318.79 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

It’s known that 2,4,5-tribromoimidazole induces poisoning typical of uncouplers of oxidative phosphorylation in rats . This suggests that it may disrupt the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production.

Result of Action

It’s known to induce poisoning typical of uncouplers of oxidative phosphorylation in rats , which suggests that it may lead to energy depletion at the cellular level.

Action Environment

It’s recommended to handle the compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Análisis Bioquímico

Biochemical Properties

2,4,5-Tribromo-1-methyl-1H-imidazole is known to interact with several enzymes and proteins, influencing various biochemical reactions. One notable interaction is with oxidative phosphorylation enzymes, where it acts as an uncoupler, disrupting the proton gradient across the mitochondrial membrane . This disruption leads to a decrease in ATP production, affecting cellular energy metabolism. Additionally, this compound can form nucleosides when condensed with sugar precursors, indicating its potential role in nucleic acid metabolism .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce poisoning typical of uncouplers of oxidative phosphorylation in rat models . This compound affects cell signaling pathways by altering the mitochondrial membrane potential, leading to changes in gene expression and cellular metabolism. The disruption of ATP production can result in impaired cell function and viability, highlighting the compound’s potential cytotoxic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with mitochondrial enzymes involved in oxidative phosphorylation. By uncoupling the electron transport chain, it prevents the synthesis of ATP, leading to an energy deficit within the cell . This compound may also interact with other biomolecules, such as nucleic acids, through the formation of nucleosides, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained disruption of mitochondrial function, resulting in chronic energy deficits and potential cell death . The compound’s stability under different experimental conditions must be carefully monitored to ensure accurate results.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may cause mild disruptions in cellular metabolism, while higher doses can lead to severe cytotoxic effects and even mortality . Threshold effects have been observed, where a specific dosage range results in a significant increase in toxicity. Understanding the dosage effects is crucial for determining the compound’s safety and potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative phosphorylation and nucleic acid metabolism. Its interaction with mitochondrial enzymes disrupts the normal flow of electrons in the electron transport chain, leading to altered metabolic flux and changes in metabolite levels . The formation of nucleosides suggests that the compound may also influence nucleotide synthesis and degradation pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its overall efficacy and toxicity, making it essential to understand its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its uncoupling effects on oxidative phosphorylation . Targeting signals and post-translational modifications may direct the compound to specific mitochondrial compartments, influencing its activity and function. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Actividad Biológica

2,4,5-Tribromo-1-methyl-1H-imidazole is a halogenated derivative of imidazole, a compound known for its diverse biological activities. The presence of multiple bromine atoms in its structure significantly influences its chemical reactivity and biological interactions. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a five-membered imidazole ring substituted at the 2, 4, and 5 positions by bromine atoms and a methyl group at the 1 position. This unique substitution pattern contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular targets:

- Enzyme Inhibition : The compound is known to inhibit enzymes involved in nucleic acid synthesis and protein metabolism. Specifically, it targets deubiquitinating enzymes (DUBs) such as USP1, which are crucial in regulating protein dynamics and cellular processes related to cancer progression .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial growth.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anticancer Properties : Research conducted on human glioblastoma cell lines revealed that treatment with this compound resulted in significant cytotoxic effects. The mechanism was linked to the inhibition of USP1 activity, leading to increased levels of ubiquitinated proteins that promote apoptosis .

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various halogenated imidazoles, including this compound. Results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

- Fungal Inhibition : Another investigation focused on the antifungal properties of this compound against Candida species. It demonstrated effective inhibition of fungal growth, indicating its potential as a therapeutic agent for fungal infections .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other halogenated imidazoles:

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Cytotoxicity | Target Enzymes |

|---|---|---|---|

| 2,4-Dichloro-1-methylimidazole | Moderate | Low | Various DUBs |

| 2,4-Dibromo-1-methylimidazole | High | Moderate | Nucleic acid synthase |

| 2,4,5-Tribromo-1-methylimidazole | High | High | USP1 |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

TBI serves as a significant building block in drug development due to its diverse biological activities. Its derivatives have been investigated for their potential antiviral properties and as uncouplers of oxidative phosphorylation, which may have implications in treating metabolic disorders .

Ionic Liquids

TBI is crucial in synthesizing dense halogenated ionic liquids (ILs), which are utilized in various chemical processes including catalysis and solvent applications. These ILs exhibit unique properties such as low volatility and high thermal stability, making them suitable for green chemistry applications .

Environmental Chemistry

Research has shown that TBI can be involved in the photocatalytic degradation of pesticides in aqueous environments. Studies indicate that TBI can be effectively degraded using titanium dioxide (TiO) under UV light, highlighting its potential role in environmental remediation strategies .

Case Study 1: Antiviral Activity

A study explored the synthesis of polyhalogenated imidazole nucleosides derived from TBI, assessing their antiviral efficacy against various viral strains. The findings indicated that certain derivatives exhibited significant antiviral activity, suggesting potential therapeutic applications .

Case Study 2: Toxicological Assessment

Research into the toxicity of TBI revealed that it induces neurotoxic effects when administered to rats. The study linked these effects to its action as an uncoupler of oxidative phosphorylation, raising concerns about its safety profile for potential pharmaceutical use .

Propiedades

IUPAC Name |

2,4,5-tribromo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br3N2/c1-9-3(6)2(5)8-4(9)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMDVXMJRMNDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347995 | |

| Record name | 2,4,5-Tribromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-91-4 | |

| Record name | 2,4,5-Tribromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.